(2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid
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Overview
Description
(2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid, often involves multi-step reactions. One common method includes the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction . Another method involves a tandem reduction/condensation/fragmentation/cyclization sequence to access 2,3-disubstituted indoles .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form various products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert nitro groups to amines, facilitating further functionalization.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include titanium(III) chloride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, reduction of nitro groups leads to amines, while oxidation can yield various oxygenated derivatives .
Scientific Research Applications
(2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid and its derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in biological processes and as potential therapeutic agents.
Medicine: Investigated for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific derivative and its functional groups .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
(2E)-4-(2,3-Dihydroindol-1-YL)-4-oxobut-2-enoic acid is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(5-6-12(15)16)13-8-7-9-3-1-2-4-10(9)13/h1-6H,7-8H2,(H,15,16) |
InChI Key |
XCYGCNJVPDEBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC(=O)O |
Origin of Product |
United States |
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